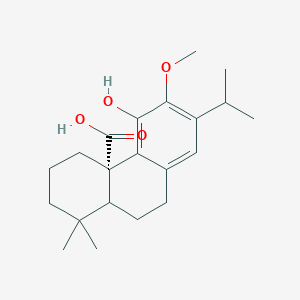
12-Methoxycarnosic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Methoxycarnosic acid is a natural product derived from plant sources, specifically from Salvia microphylla. It is a diterpene compound with the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol . This compound is known for its antioxidant properties and has been studied for various biological activities .
準備方法
Synthetic Routes and Reaction Conditions
12-Methoxycarnosic acid can be synthesized through the methylation of carnosic acid. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound involves the extraction of carnosic acid from rosemary leaves, followed by its methylation. The extraction process uses solvents like ethanol or acetone to isolate carnosic acid, which is then subjected to methylation under controlled conditions .
化学反応の分析
Types of Reactions
12-Methoxycarnosic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carnosol and other related compounds.
Reduction: Reduction reactions can convert it back to carnosic acid.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carnosol and related diterpenes.
Reduction: Carnosic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
12-Methoxycarnosic acid has a wide range of scientific research applications:
作用機序
12-Methoxycarnosic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage . It also inhibits the enzyme 5α-reductase, which is involved in androgen metabolism, making it useful in the treatment of conditions like androgenic alopecia .
類似化合物との比較
Similar Compounds
Carnosic acid: The parent compound of 12-Methoxycarnosic acid, known for its antioxidant properties.
Carnosol: An oxidized form of carnosic acid with similar biological activities.
Uniqueness
This compound is unique due to its methoxy group, which enhances its stability and antioxidant activity compared to carnosic acid. This makes it more effective in certain applications, such as in the nutraceutical industry .
特性
分子式 |
C21H30O4 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
(4aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15?,21-/m0/s1 |
InChIキー |
QQNSARJGBPMQDI-FXMQYSIJSA-N |
異性体SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3[C@]2(CCCC3(C)C)C(=O)O)O)OC |
正規SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


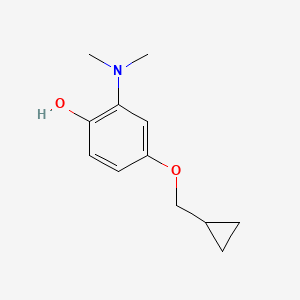
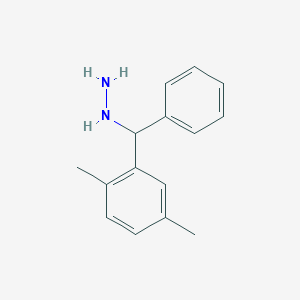

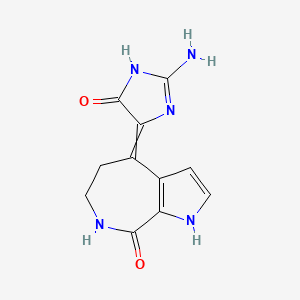
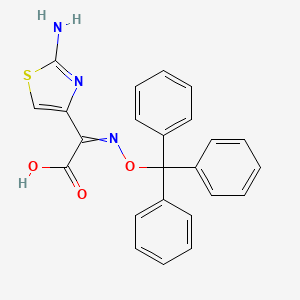
![(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)

![[3,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435766.png)
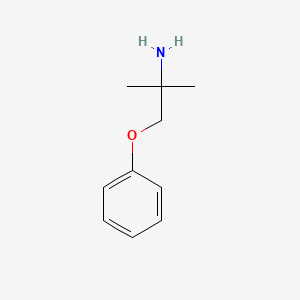
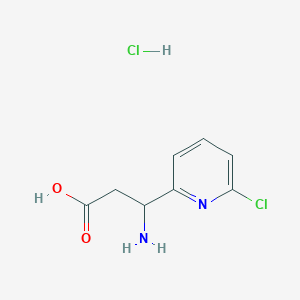
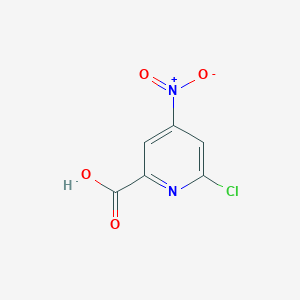
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
![N-[3-(dimethylamino)propyl]octadec-9-enamide](/img/structure/B12435803.png)
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)
